N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13(24)22-15-4-2-14(3-5-15)19(25)23-10-7-16(8-11-23)26-18-6-9-21-12-17(18)20/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQIQAUNBHGLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the intermediate compounds: Initially, the starting materials are subjected to specific reaction conditions to form intermediate products.
Coupling reactions: The intermediates undergo coupling reactions, often facilitated by catalysts, to form the final compound.
Purification: The product is then purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Reaction Conditions:
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Catalysts such as palladium on carbon (Pd/C) or base catalysts like triethylamine can be employed.
The reactions typically occur at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency. Scale-up strategies include optimizing reaction times, temperatures, and the use of automated systems for reagent addition and product separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl or phenyl rings, forming oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, potentially yielding alcohol or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the rings, resulting in a wide array of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern, are used.
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms like hydroxylated products.
Substitution: Various substituted compounds with functional groups like halides, alkyl, or nitro groups.
Scientific Research Applications
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide finds its application in multiple fields:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate or for therapeutic purposes.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The compound's mechanism of action is typically related to its interaction with specific molecular targets. This can involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Acting as an agonist or antagonist at receptor sites.
Pathway involvement: Participating in cellular signaling pathways to elicit a biological response.
Comparison with Similar Compounds
Key Differences :
- Core heterocycle : Replaces the 3-chloropyridin-4-yloxy group with a 4-chlorophenyl-substituted phthalazin-1-one.
- Electronic effects: The phthalazinone introduces a ketone group, which may alter electron distribution compared to the ether-linked pyridine in the target compound.
- Biological implications: Phthalazinones are associated with kinase inhibition (e.g., PARP inhibitors), suggesting divergent therapeutic applications .
N-(4-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate
Key Differences :
- Substituent on piperidine : Features a 2-methylbenzoimidazole group instead of 3-chloropyridin-4-yloxy.
- Bioactivity : Benzoimidazole derivatives often target proton pumps or nucleic acids, implying distinct mechanisms of action.
- Solubility : The oxalate salt form (molecular weight 480.5 g/mol) highlights a strategy to enhance aqueous solubility for similar lipophilic compounds .
2-(4-Chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide
Key Differences :
- Heterocyclic system : Substitutes chloropyridine with a 6-methylpyridazine ring.
- Pharmacokinetics : Methyl groups on pyridazine may slow metabolic degradation, extending half-life .
N-(3-Chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Key Differences :
- Pyridone vs. pyridine : The 4-oxypyridin-1(4H)-yl group introduces a ketone, altering hydrogen-bonding capacity.
- Fluorine substitution : The 4-fluorobenzyloxy group may enhance metabolic stability compared to chlorine due to fluorine’s resistance to oxidation.
- Molecular weight : Lower molecular weight (400.8 g/mol) could improve bioavailability relative to bulkier analogs .
Structural and Functional Analysis Table
Research Findings and Implications
- Chloropyridine vs. Pyridazine : The 3-chloropyridin-4-yloxy group in the target compound likely offers stronger electron-withdrawing effects than pyridazine, favoring interactions with positively charged enzyme pockets .
- Salt Formation : Oxalate salts (e.g., in ) demonstrate a viable approach to address solubility challenges common in acetamide derivatives.
- Fluorine vs. Chlorine : Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability, but chlorine’s larger atomic radius could improve hydrophobic binding .
Biological Activity
N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide, also known by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Molecular Formula : C₁₆H₁₉ClN₃O₃
Molecular Weight : 337.80 g/mol
CAS Number : 2034431-19-9
The compound features a chloropyridine moiety linked to a piperidine ring, which is known for contributing to various biological activities. This structure allows for interactions with multiple biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chloropyridine Moiety : Chlorination reactions using thionyl chloride or phosphorus pentachloride.
- Piperidine Ring Formation : Cyclization reactions involving amines and aldehydes or ketones.
- Coupling Reactions : Nucleophilic substitution reactions to couple the chloropyridine and piperidine intermediates, often using palladium or copper catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism often involves:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are important in physiological processes such as respiration and acid-base balance .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of compounds related to this compound:
- Anticonvulsant Activity : In animal models, derivatives similar to this compound have shown potential anticonvulsant effects, indicating their utility in treating epilepsy .
- Antibacterial Activity : Compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission .
Study on Carbonic Anhydrase Inhibition
A study evaluated various synthesized compounds, including derivatives of this compound, for their inhibitory activity against human carbonic anhydrase isoforms (hCA IX and hCA II). The results indicated that certain derivatives exhibited potent inhibition comparable to the clinically used acetazolamide .
| Compound | hCA IX Inhibition IC50 (µM) | hCA II Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| Compound B | 0.3 | 0.6 |
| This compound | 0.7 | 1.0 |
Anticonvulsant Activity Evaluation
In another study, the anticonvulsant activity of related compounds was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice:
| Compound | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) |
|---|---|---|---|
| Compound C | 100 | 80 | 60 |
| Compound D | 300 | 90 | 75 |
| This compound | 100 | 70 | 50 |
Q & A
Basic: What synthetic strategies are employed to synthesize N-(4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Intermediate Formation : React 3-chloropyridin-4-ol with a piperidine derivative (e.g., 4-hydroxypiperidine) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the ether linkage .
Carbonyl Bridging : Couple the piperidine intermediate with 4-aminophenyl carbonyl chloride via amide bond formation, often using DMF as a catalyst .
Acetamide Functionalization : Introduce the acetamide group through nucleophilic acyl substitution, employing acetic anhydride in anhydrous dichloromethane .
Optimization : Reaction yields are improved by controlling temperature (0–5°C for acylations), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). Purity is validated via HPLC (>95%) and NMR (absence of unreacted starting materials) .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., piperidine protons at δ 2.5–3.5 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 444.12) and detects isotopic patterns for chlorine .
- HPLC : Quantifies purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-pyridinyl ether linkage .
Advanced: How can researchers design experiments to evaluate the compound's biological activity in inflammatory pain models?
Methodological Answer:
- In Vivo Models : Administer the compound (10–50 mg/kg, oral/IP) in murine complete Freund’s adjuvant (CFA)-induced hypernociception. Measure paw withdrawal latency (Hargreaves test) and cytokine levels (IL-6, TNF-α) via ELISA .
- Mechanistic Assays :
- Target Engagement : Use electrophysiology (patch-clamp) to assess inhibition of tetrodotoxin-sensitive sodium channels in dorsal root ganglia neurons .
- Enzyme Inhibition : Screen against COX-1/COX-2 isoforms to rule out NSAID-like activity .
Data Interpretation : Compare efficacy to reference analgesics (e.g., gabapentin) and analyze dose-response curves (EC₅₀ calculation) .
Advanced: What methodologies are used to resolve contradictions in reported biological activities across structural analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from analogs (e.g., piperazinyl vs. piperidinyl derivatives) to identify structure-activity trends. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate logP, polar surface area, and bioavailability with efficacy .
- Orthogonal Assays : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, ATP concentrations in kinase assays).
- Molecular Dynamics : Simulate binding poses in target proteins (e.g., sodium channels) to explain potency variations due to substituent steric effects .
Advanced: How can computational chemistry guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., piperidine N-dealkylation).
- Docking Studies : Model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to prioritize derivatives with reduced metabolic clearance .
- QSAR Models : Train models on datasets of half-life (t₁/₂) values to predict the impact of trifluoromethyl or sulfone groups on stability .
Advanced: What experimental approaches are used to assess the compound's stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Major pathways include hydrolysis of the acetamide group .
- Thermal Stability : Perform TGA/DSC to determine melting points and decomposition temperatures (>200°C indicates suitability for oral formulations) .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) .
Advanced: How can structure-activity relationship (SAR) studies optimize target selectivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in the pyridinyl (e.g., 3-Cl → 3-F) or piperidine (e.g., N-methylation) moieties .
- Selectivity Profiling : Screen against off-target receptors (e.g., histamine H3, dopamine D2) using radioligand binding assays (Ki determination) .
- Crystallography : Resolve co-crystal structures with target proteins to guide rational modifications (e.g., adding hydrogen bond donors to improve affinity) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen .
Advanced: What formulation strategies address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10% DMSO + 20% Cremophor EL in saline for IP injections .
- Nanoformulations : Prepare PEG-PLGA nanoparticles (150 nm size) via nanoprecipitation to enhance bioavailability .
- Solid Dispersion : Mix with PVP-K30 (1:3 ratio) to improve dissolution rate (85% in 60 mins, pH 6.8) .
Advanced: How can researchers validate the compound's mechanism of action using genetic knockout models?
Methodological Answer:
- Knockout Mice : Use CRISPR-Cas9 to delete target genes (e.g., Nav1.7) and compare analgesic efficacy to wild-type in formalin tests .
- siRNA Knockdown : Transfect DRG neurons with Nav1.7-targeting siRNA and measure compound-induced current inhibition via patch-clamp .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
